molecular formula C11H13ClFNO B5344192 N-butyl-2-chloro-4-fluorobenzamide

N-butyl-2-chloro-4-fluorobenzamide

Cat. No.: B5344192
M. Wt: 229.68 g/mol
InChI Key: GMHNUXXFYSGURP-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-4-fluorobenzamide is a chemical research compound featuring a benzamide core substituted with chloro and fluoro groups, and an N-butyl side chain. Benzamide derivatives are a significant scaffold in medicinal chemistry and drug discovery research, frequently investigated for their potential to interact with various biological targets . While specific biological data for this compound is not available in the public domain, structurally similar chloro- and fluoro-substituted benzamides are prominent in pharmaceutical research. For instance, compounds sharing the 2-chloro-4-fluorobenzamide motif have been identified as key components in the development of inhibitors targeting bacterial enzymes, such as MenG in Mycobacterium tuberculosis . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been characterized as selective antagonists for ion channels, highlighting the versatility of the benzamide structure in probe and therapeutic development . The incorporation of a butyl group, as seen in other research compounds like N-butyl-4-chlorobenzamide, is a common strategy to modulate the compound's lipophilicity and pharmacokinetic properties . This compound is suitable for research applications including, but not limited to, use as a building block in organic synthesis, a intermediate in medicinal chemistry campaigns, and a candidate for high-throughput screening libraries to explore new biological activities. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNUXXFYSGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions typically produce the corresponding amines.

Scientific Research Applications

N-butyl-2-chloro-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-2-chloro-4-fluorobenzamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various physiological effects. The exact pathways involved can be complex and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The pyridyl group in 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide may facilitate interactions with enzymes or receptors, as seen in kinase inhibitors . Amino and hydroxyl groups in N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide improve hydrophilicity, which is critical for drug solubility .

Halogenation (Cl, F) at specific positions improves metabolic stability by resisting oxidative degradation, a common feature in agrochemicals .

Synthetic Utility :

  • The alkyne group in 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide highlights its role in modular synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Q & A

Basic Research Questions

Q. What are the key parameters to optimize during the synthesis of N-butyl-2-chloro-4-fluorobenzamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For benzamide derivatives, key parameters include:

  • Temperature : Low temperatures (e.g., 0–5°C) minimize side reactions during acylation or coupling steps .
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is often preferred for their ability to dissolve hydrophobic intermediates while maintaining reaction efficiency .
  • Catalyst/Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilic substitution or acylation yields .
  • Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural elucidation and purity assessment require:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., chloro, fluoro, butyl groups) and rule out regioisomeric byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect halogen isotopic patterns .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity (>95%) and identify degradation products .

Q. What experimental strategies determine solubility and stability of this compound in biological assays?

  • Methodological Answer :

  • Solubility Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using spectrophotometry to detect aggregation or precipitation .
  • Stability Profiling : Incubate the compound under physiological conditions (37°C, pH 7.4) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and target-specific (e.g., enzyme inhibition) assays .
  • Batch Reproducibility : Synthesize multiple batches with ≥98% purity (via HPLC) and compare bioactivity .
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may influence results .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for halogenated benzamide derivatives?

  • Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize substituent modifications .
  • Analog Synthesis : Systematically vary substituents (e.g., replacing chloro with bromo, altering alkyl chain length) and test activity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

Q. How can researchers investigate the compound’s degradation pathways under oxidative or hydrolytic stress?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to hydrogen peroxide (oxidative) or acidic/alkaline conditions (hydrolytic) and identify degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 2–8°C vs. room temperature) .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Stabilization : Protect reactive groups (e.g., amines) with Boc or Fmoc groups during multi-step sequences .
  • Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer in exothermic reactions .
  • Catalytic Optimization : Screen palladium or copper catalysts for coupling steps to enhance efficiency .

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